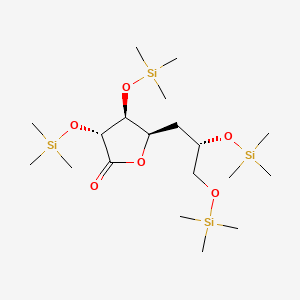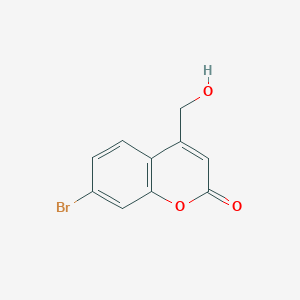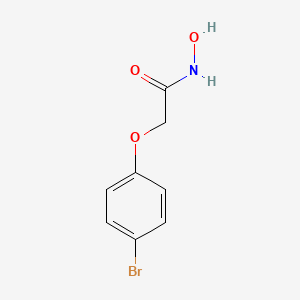![molecular formula C31H25P B14906642 [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is an organophosphorus compound that features a complex aromatic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane typically involves the reaction of a phosphine precursor with a substituted biphenyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes are the primary products.
科学研究应用
Chemistry
In chemistry, [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes that can facilitate various catalytic processes, including cross-coupling reactions.
Biology
Medicine
There is limited information on the direct medical applications of this compound. its role as a ligand in metal complexes could potentially be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用机制
The mechanism by which [2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane exerts its effects largely depends on its role as a ligand. In coordination chemistry, the phosphine group donates electron density to the metal center, stabilizing the metal and facilitating various catalytic processes. The aromatic rings can also participate in π-π interactions, further stabilizing the complex.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)benzene: A related compound with two phosphine groups attached to a benzene ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Uniqueness
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane is unique due to its complex aromatic structure, which provides additional stability and electronic properties compared to simpler phosphine ligands. This makes it particularly useful in applications requiring robust and stable metal complexes.
属性
分子式 |
C31H25P |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H25P/c1-24-14-13-22-28(25-15-5-2-6-16-25)31(24)29-21-11-12-23-30(29)32(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2-23H,1H3 |
InChI 键 |
XVRLRRXBGLNJQA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)


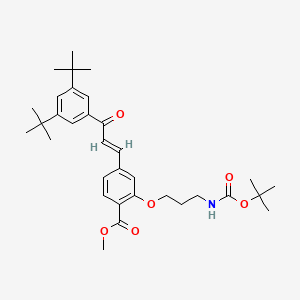

![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
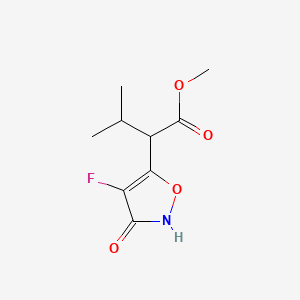
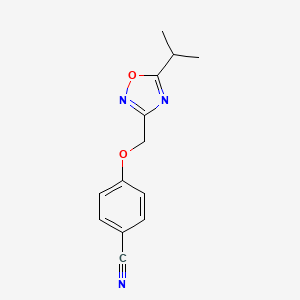
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
